Bicisate

Vue d'ensemble

Description

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : La préparation du bicisate de technétium-99m implique un processus complexe. La méthode actuellement recommandée nécessite une longue incubation de 30 minutes à température ambiante. une méthode alternative utilisant le chauffage par micro-ondes a été développée pour réduire le temps de préparation. Cette méthode implique le chauffage du composé à 300 watts pendant 8 secondes, atteignant une pureté radiochimique de 97,4 % .

Méthodes de production industrielle : La production industrielle du this compound implique l’utilisation d’une formulation de kit comprenant deux flacons non radioactifs. Le flacon A contient du chlorhydrate de this compound et un agent réducteur sous forme de solide lyophilisé, tandis que le flacon B contient une solution tampon. Le contenu du flacon A est lyophilisé et conservé sous azote, et le pH de la solution avant la lyophilisation est de 2,7 ± 0,25 .

Analyse Des Réactions Chimiques

Hydrolysis and Metabolic Pathways

Bicisate undergoes enzymatic hydrolysis catalyzed by esterases, forming hydrophilic monoacid (monoethyl ester) and diacid derivatives. This reaction is critical for its retention in brain tissue .

Key steps in hydrolysis:

-

Initial cleavage : One ethyl ester group is hydrolyzed to produce the monoacid derivative.

-

Secondary hydrolysis : The remaining ethyl ester is cleaved, yielding the diacid form .

Metabolic outcomes:

-

The monoacid and diacid derivatives are polar, preventing diffusion out of brain cells and enabling imaging .

-

Hydrolysis occurs more rapidly in brain tissue than in blood due to higher esterase activity, ensuring localized retention .

Stereospecific Reactivity

This compound exists as two stereoisomers (LL and DD). Only the LL isomer undergoes efficient hydrolysis in primate brain tissue, leading to selective retention .

| Property | LL Isomer | DD Isomer |

|---|---|---|

| Brain retention | High (retained as acid) | Low (no retention) |

| Hydrolysis rate | Rapid in primates | Negligible |

This stereospecificity explains species-dependent differences: primates retain the LL isomer, while rodents and dogs show poor retention .

Reaction Kinetics and Stability

This compound’s hydrolysis follows a three-compartment pharmacokinetic model :

| Parameter | Value |

|---|---|

| Half-life (initial) | 43 seconds |

| Half-life (secondary) | 49.5 minutes |

| Half-life (terminal) | 533 minutes (≈8.9 hours) |

Stability advantages:

-

The N₂S₂ core stabilizes the complex, allowing use up to 6 hours post-preparation .

-

Radiochemical purity (RCP) remains ≥95% for 6 hours under standard conditions .

Analytical Methods for Reaction Monitoring

Quality control of ⁹⁹ᵐTc-bicisate involves assessing RCP via chromatography:

| Method | Stationary Phase | Mobile Phase | RCP Accuracy | Time Efficiency |

|---|---|---|---|---|

| TLC (Silica gel) | Bakerflex IB-F | Ethyl acetate | 97–98% | 15–30 min |

| Mini cartridge (C18) | Reverse-phase C18 | Saline | Comparable to TLC | 2 min |

The C18 mini cartridge method is preferred for rapid, safe analysis .

Species-Specific Metabolic Behavior

Hydrolysis rates and retention vary significantly across species due to esterase activity and stereochemical preferences :

| Species | Hydrolysis Rate | Brain Retention |

|---|---|---|

| Primates | Rapid | High |

| Rodents | Slow | Low |

| Dogs/Ferrets | Negligible | None |

Implications for Diagnostic Use

-

Retention mechanism : Hydrolysis traps hydrophilic metabolites in brain cells, reflecting regional blood flow .

-

Clinical stability : The 6-hour shelf life of ⁹⁹ᵐTc-bicisate ensures flexibility in imaging protocols .

This compound’s chemical reactivity is defined by its ester hydrolysis, stereospecific metabolism, and species-dependent retention. These properties underpin its role as a reliable SPECT tracer for cerebral perfusion imaging, with optimized stability and analytical protocols ensuring clinical efficacy .

Applications De Recherche Scientifique

Key Applications

-

Cerebral Perfusion Imaging

Bicisate is primarily used for evaluating cerebral perfusion in patients suspected of having suffered a stroke. By tracking the distribution of technetium-99m this compound within the brain, healthcare professionals can identify areas with reduced or absent blood flow, which are indicative of ischemic conditions . -

Stroke Localization

In clinical settings, this compound has demonstrated efficacy in localizing strokes. Studies have shown that SPECT imaging with technetium-99m this compound can reveal hypoactivity in areas affected by stroke even when conventional CT scans do not show lesions . This capability is particularly valuable during the early stages post-stroke when timely intervention is critical. -

Assessment of Cerebral Tissue Viability

This compound has been evaluated for its potential to assess cerebral tissue viability following ischemic events. Research indicates that it can differentiate between viable and non-viable brain tissue, thus aiding in therapeutic decision-making regarding revascularization procedures . -

Comparative Studies with Other Radiopharmaceuticals

This compound has been compared with other imaging agents such as hexamethylpropyleneamine oxime (HMPAO). In studies, this compound has shown superior performance in detecting reflow hyperemia after ischemic episodes, providing insights into recovery processes within the brain .

Pharmacokinetics and Safety Profile

This compound exhibits a favorable pharmacokinetic profile characterized by rapid brain uptake and retention due to its hydrolysis into hydrophilic derivatives within the brain tissue . The compound is primarily excreted through the kidneys, with approximately 74% of the administered dose eliminated via urine within 24 hours .

While generally considered safe, the use of technetium-99m this compound does involve exposure to ionizing radiation, necessitating careful consideration of risks versus benefits in clinical applications .

Case Study 1: Evaluation of Cerebral Embolism

In a study involving two patients with cerebral embolism, SPECT imaging using technetium-99m this compound revealed significant hypoactivity in areas corresponding to later-confirmed infarcts on CT scans. This underscores this compound's utility in early stroke assessment and management decisions .

Case Study 2: Balloon Test Occlusion

A multicenter trial assessed the value of technetium-99m this compound during balloon test occlusion procedures prior to intracranial arterial stenting. The imaging provided critical information on cerebral perfusion dynamics during temporary occlusion, helping to predict stroke risk effectively .

Data Summary

| Application | Description | Clinical Impact |

|---|---|---|

| Cerebral Perfusion Imaging | Visualizes blood flow in the brain using SPECT | Critical for diagnosing strokes |

| Stroke Localization | Identifies areas of hypoactivity post-stroke | Enhances early intervention strategies |

| Tissue Viability Assessment | Differentiates viable from non-viable brain tissue | Informs decisions on revascularization |

| Comparative Efficacy | Compares performance against other imaging agents | Provides insights into recovery processes |

Mécanisme D'action

Le bicisate est rapidement capté par le cerveau en raison de sa nature neutre et lipophile, ce qui lui permet de traverser facilement la barrière hémato-encéphalique . Une fois complexé avec le technétium Tc99m, le composé émet des photons qui peuvent être détectés par les appareils d’imagerie, fournissant une représentation visuelle du flux sanguin cérébral . Ce mécanisme est essentiel pour localiser les accidents vasculaires cérébraux et évaluer la perfusion cérébrale.

Comparaison Avec Des Composés Similaires

Le bicisate est unique par sa stabilité et sa capacité à traverser la barrière hémato-encéphalique. Comparé à d’autres radiopharmaceutiques cérébraux, le this compound a un profil de stabilité supérieur, avec une demi-vie rapportée de 6,02 heures . Des composés similaires comprennent l’exametazime de technétium Tc99m et le sestamibi de technétium Tc99m, tous deux utilisés dans l’imagerie cérébrale . Le noyau N2S2 unique du this compound lui confère une grande stabilité et une lipophilie élevée, ce qui en fait un choix privilégié pour l’imagerie de la perfusion cérébrale .

Activité Biologique

Bicisate, also known as technetium-99m ethyl cysteinate dimer (Tc-99m-ECD), is a radiopharmaceutical widely used in nuclear medicine for brain imaging. Its primary application is in single-photon emission computed tomography (SPECT) to evaluate regional cerebral blood flow (rCBF) in various neurological conditions. This article delves into the biological activity of this compound, examining its pharmacokinetics, clinical applications, and research findings.

This compound's mechanism involves its ability to cross the blood-brain barrier (BBB), allowing it to accumulate in brain tissues where blood flow is present. Studies have demonstrated that this compound exhibits a significant unidirectional brain extraction rate, which is critical for its effectiveness as an imaging agent.

Key Pharmacokinetic Parameters

- Unidirectional Brain Extraction : Approximately 0.57 ± 0.05 in humans and 0.70 ± 0.1 in rats .

- Permeability-Surface Area Product (PS1) : 0.48 ± 0.07 ml/g/min in humans and 0.94 ± 0.27 ml/g/min in rats .

- Distribution Volume : 0.74 ± 0.20 in humans .

Clinical Applications

This compound is primarily utilized for assessing cerebral perfusion in patients with various conditions:

- Cerebrovascular Diseases : Including strokes and transient ischemic attacks.

- Dementia : Used to evaluate rCBF changes associated with Alzheimer's disease and other dementias.

- Traumatic Brain Injury : Assists in determining the extent of brain damage.

- Seizure Disorders : Helps localize epileptic foci.

Case Studies

A notable study involved five patients undergoing SPECT imaging with this compound, revealing delayed arterial concentration curves due to lung retention of the tracer . The study highlighted this compound's effectiveness in visualizing cerebral perfusion abnormalities.

In another investigation, this compound was compared with d,l-hexamethylpropyleneamine oxime (HM-PAO) for BBB transport, yielding similar results, indicating this compound's reliability as a tracer .

Comparative Studies

A comprehensive analysis of this compound's biodistribution revealed its efficacy across different physiological states:

- In hypercapnia conditions, CBF increased significantly, leading to decreased brain extraction rates from 0.70 to 0.56 .

- The tracer demonstrated negligible backflux from brain to blood, confirming its suitability for accurate cerebral perfusion assessment .

Data Tables

| Parameter | Humans (Mean ± SD) | Rats (Mean ± SD) |

|---|---|---|

| Unidirectional Brain Extraction | 0.57 ± 0.05 | 0.70 ± 0.10 |

| Permeability-Surface Area Product (PS1) | 0.48 ± 0.07 ml/g/min | 0.94 ± 0.27 ml/g/min |

| Distribution Volume | 0.74 ± 0.20 | - |

Propriétés

Key on ui mechanism of action |

Bicisate is rapidly uptaken by the brain. The retention of bicisate in the brain is associated with stereospecific de-esterification to hydrophilic acid derivatives. Even though both DD and LL isomers demonstrate brain uptake, only the LL presents brain retention. Bicisate brain localization is performed by passive diffusion and the presence of slow hydrolysis in the blood and rapid hydrolysis in the brain. The hydrolysis of bicisate forms the monoacid and diacid bicisate derivatives. The formation of these derivatives results in high brain uptake and retention. The uptake of bicisate depends on the blood flow directed to the brain and thus the presence of a stroke will be translated into specific zones in the brain that would not include the complex of bicisate and technetium Tc-99m. |

|---|---|

Numéro CAS |

121251-02-3 |

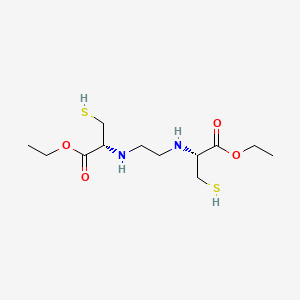

Formule moléculaire |

C12H24N2O4S2 |

Poids moléculaire |

324.5 g/mol |

Nom IUPAC |

ethyl (2R)-2-[2-[[(2R)-1-ethoxy-1-oxo-3-sulfanylpropan-2-yl]amino]ethylamino]-3-sulfanylpropanoate |

InChI |

InChI=1S/C12H24N2O4S2/c1-3-17-11(15)9(7-19)13-5-6-14-10(8-20)12(16)18-4-2/h9-10,13-14,19-20H,3-8H2,1-2H3/t9-,10-/m0/s1 |

Clé InChI |

RZQNBTMGBODDSK-UWVGGRQHSA-N |

SMILES |

CCOC(=O)C(CS)NCCNC(CS)C(=O)OCC |

SMILES isomérique |

CCOC(=O)[C@H](CS)NCCN[C@@H](CS)C(=O)OCC |

SMILES canonique |

CCOC(=O)C(CS)NCCNC(CS)C(=O)OCC |

Apparence |

Solid powder |

melting_point |

196-198ºC |

Key on ui other cas no. |

121251-02-3 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Insoluble |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Bicisate; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.